![molecular formula C20H22ClN3O3 B2929389 1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894013-63-9](/img/structure/B2929389.png)
1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained attention for its potential use in scientific research. This compound is also known as CBP-307 and is a member of the urea class of compounds. CBP-307 has been studied for its potential use in treating various medical conditions, including neurological disorders and cancer.
Scientific Research Applications
Pharmaceutical Research as Dapagliflozin Impurity
This compound is known to be related to Dapagliflozin, a medication used to treat type 2 diabetes. It serves as an impurity standard in the quality control and assurance processes during the commercial production of Dapagliflozin . Its role is crucial in ensuring the purity and efficacy of the medication.
Analytical Benchmarking
In the development of analytical methods, this compound can be used as a reference standard. It helps in the validation and calibration of analytical instruments, ensuring accurate measurement of chemical concentrations in various samples .
Toxicity Studies
The compound may be used in toxicity studies to understand the safety profile of Dapagliflozin. It helps in determining the acceptable limits and threshold values of impurities in drug formulations, which is essential for FDA regulations and guidelines .
Chemical Synthesis
As a reagent, this compound is involved in the synthesis of other complex molecules. It can be used to create derivatives or analogs of Dapagliflozin, potentially leading to the discovery of new therapeutic agents .
Drug Formulation Development
In the process of developing new drug formulations, this compound can act as a critical intermediate. It may help in modifying the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredient .
Regulatory Compliance
For Abbreviated New Drug Applications (ANDA) filing to the FDA, this compound is used in impurity profiling. It ensures that generic drug products meet the same standards as their branded counterparts .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-17-9-7-16(8-10-17)24-13-15(11-19(24)25)23-20(26)22-12-14-5-3-4-6-18(14)21/h3-10,15H,2,11-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALXUVQLKGXUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.